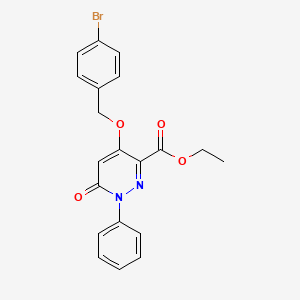
Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1-phenyl-6-oxo-1,6-dihydropyridazine core. The compound features a 4-bromobenzyloxy substituent at position 4 and an ethyl ester group at position 2. The 4-bromobenzyl moiety introduces significant steric bulk and electron-withdrawing effects due to the bromine atom, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGBDYWOGWKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 886952-46-1, is a complex organic compound notable for its potential biological activities. The molecular formula is and it has a molecular weight of approximately 429.3 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its structural features that suggest bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is hypothesized that the compound may exert effects by modulating key signaling pathways, which can lead to therapeutic outcomes in various disease models.
Research Findings
Recent studies have highlighted several promising biological activities:
-
Cyclooxygenase Inhibition :
- A related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, demonstrated significant selective inhibitory activity against COX-2 with an IC50 value of 6 µM. This suggests that compounds with similar structural motifs could also exhibit anti-inflammatory properties through COX inhibition .
- Antioxidant Activity :
- Potential Anticancer Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| COX Inhibition | Selective COX-2 inhibitor (IC50 = 6 µM) | |
| Antioxidant | Exhibits antioxidant properties | |
| Anticancer Potential | Similarity to known anticancer agents |
Case Study: COX Inhibition
A study comparing the newly synthesized compound with traditional COX inhibitors like Indomethacin revealed that the new compound exhibited a higher selectivity for COX-2 over COX-1, indicating potential as a safer anti-inflammatory agent with fewer side effects associated with traditional NSAIDs.
Pharmacokinetic Properties
The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and absorption characteristics. This makes it a suitable candidate for further development in drug discovery efforts aimed at creating new anti-inflammatory or anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives with modifications at positions 1, 3, 4, and 6 exhibit diverse physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Structural Modifications and Substituent Effects
Physicochemical Properties
- Melting Points: The target compound’s analogs with polar substituents (e.g., 4-hydroxyphenyl in 12d) exhibit high melting points (220–223°C) due to hydrogen bonding .
Synthetic Yields :
- Substituent electronic effects significantly impact yields. For example, 12d (4-hydroxyphenyl) achieves 95% yield due to favorable resonance stabilization , whereas electron-deficient groups (e.g., nitro in 12g) reduce yields to 40% . The bromobenzyloxy group in the target compound may moderate yields due to steric challenges.
Key Research Findings
Substituent-Driven Activity : Electron-withdrawing groups (Br, CF₃) enhance receptor binding but may reduce solubility. The target compound’s bromobenzyloxy group balances lipophilicity and steric effects .
Synthetic Optimization : High-yield routes require careful selection of substituents; bromine’s steric demands may necessitate tailored coupling conditions .
Structural Insights : Ring puckering (per Cremer-Pople coordinates) in pyridazines influences conformational stability; bulky substituents like bromobenzyloxy may restrict pseudorotation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


